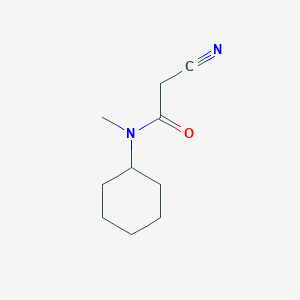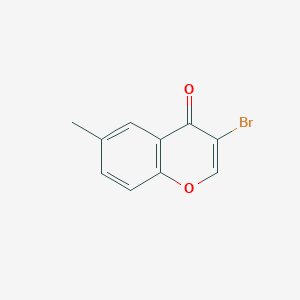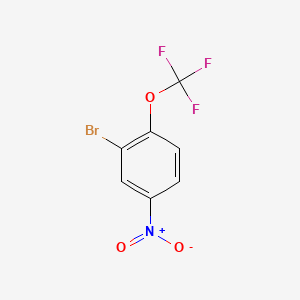
2-溴-4-(2-氰基苯基)-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(2-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyano group, and a butene chain
科学研究应用
2-Bromo-4-(2-cyanophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
作用机制
Target of Action
Compounds similar to this have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-cyanophenyl)-1-butene typically involves the bromination of 4-(2-cyanophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Bromo-4-(2-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the butene chain can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used under conditions that favor the addition to the double bond.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: Products include 4-(2-cyanophenyl)-1-butanol, 4-(2-cyanophenyl)-1-butylamine, and 4-(2-cyanophenyl)-1-butylthiol.
Addition Reactions: Products include 2-bromo-4-(2-cyanophenyl)-1-butanol and 2-bromo-4-(2-cyanophenyl)-1-butyl halides.
Oxidation and Reduction Reactions: Products include 4-(2-cyanophenyl)-1-butylamine and 4-(2-cyanophenyl)-1-butanoic acid.
相似化合物的比较
Similar Compounds
2-Bromo-4-(2-cyanophenyl)-1-butane: Similar structure but lacks the double bond, leading to different reactivity.
4-(2-Cyanophenyl)-1-butene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-(2-nitrophenyl)-1-butene: Contains a nitro group instead of a cyano group, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(2-cyanophenyl)-1-butene is unique due to the presence of both a bromine atom and a cyano group, which allows it to participate in a wide range of chemical reactions
属性
IUPAC Name |
2-(3-bromobut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGDFZRWCQAER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641132 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-67-1 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
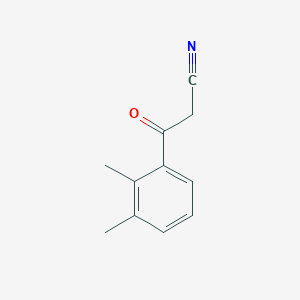


![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

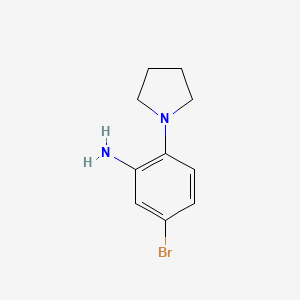
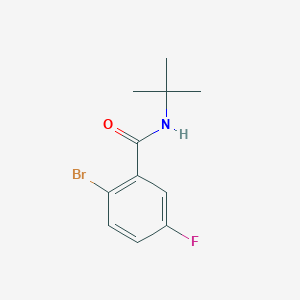
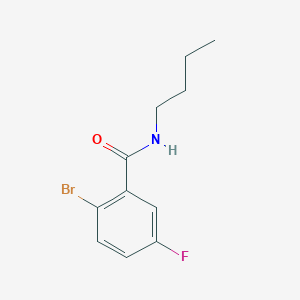
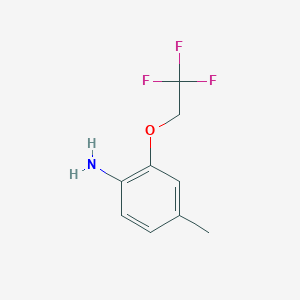
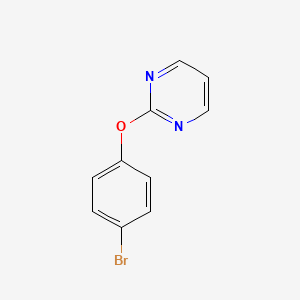
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
